2-(Difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid
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Description
“2-(Difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound . It’s a part of the succinate dehydrogenase inhibitors (SDHIs), which are currently the fastest-growing broad-spectrum mode of action class on the fungicide market .
Synthesis Analysis
The synthesis of this compound is not straightforward due to its unique substitution pattern. Unique synthesis routes had to be developed, which rely, for example, on the van Leusen pyrrole synthesis and the halogen dance reaction .Mechanism of Action
Target of Action
The primary target of 2-(Difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid is Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .
Mode of Action
This compound acts as a Succinate Dehydrogenase Inhibitor (SDHI) . It interferes with the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle by inhibiting the action of succinate dehydrogenase . This disruption in the cycle leads to a lack of energy production, which is crucial for the growth and survival of pathogenic bacteria .
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to the disruption of the tricarboxylic acid cycle, resulting in the death of the pathogen . This makes it an effective fungicide .
Safety and Hazards
Properties
IUPAC Name |
2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-5-2-3-6-13-7(9(11)12)8(10(15)16)14(6)4-5/h2-4,9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKJKCXDMAGQIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C(=O)O)C(F)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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